4-Chlorocyclohexanone

Catalog No.
S8514672
CAS No.
M.F
C6H9ClO
M. Wt
132.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorocyclohexanone

Product Name

4-Chlorocyclohexanone

IUPAC Name

4-chlorocyclohexan-1-one

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

InChI

InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2

InChI Key

BUBAVJLZSWOEBV-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1Cl

Canonical SMILES

C1CC(=O)CCC1Cl

4-Chlorocyclohexanone (CAS 21299-26-3) is a halogenated cyclic ketone widely procured as a conformationally biased building block and synthetic intermediate. Featuring a chlorine atom at the C4 position, it serves as a critical precursor for 1,4-disubstituted cyclohexanes, chiral lactones, and spirocyclic frameworks [1]. Its baseline value lies in its unique balance of electrophilic carbonyl reactivity and the stereodirecting influence of the carbon-chlorine bond, making it a preferred starting material in pharmaceutical and agrochemical workflows where the precise spatial arrangement of functional groups is required [2].

Research Fit

Halogenated cycloketone intermediate for nucleophilic additions, cross-couplings, and elimination pathways
Documented precursor to 4,4-difluorocyclohexanol, a key fluorinated pharmaceutical intermediate
Building block for diarylidenecyclohexanone (DAC) pharmacophores in antimalarial research

Substituting 4-chlorocyclohexanone with generic analogs like cyclohexanone, 4-methylcyclohexanone, or 4-hydroxycyclohexanone fundamentally alters reaction trajectories [1]. Because the highly electronegative chlorine atom induces strong transannular electrostatic effects, it forces the cyclohexane ring into conformational states not accessible to alkyl- or hydroxyl-substituted analogs [2]. This stereoelectronic bias dictates the face of nucleophilic attack during reductions and the binding orientation in enzymatic oxidations. Consequently, using a generic substitute leads to inverted stereocenters, collapsed enantiomeric excesses in biocatalysis, and the failure of target-oriented syntheses requiring specific cis/trans ratios [1].

Substitution Risk

  • 2-Chlorocyclohexanone

    Axial halogen preference may introduce stereoelectronic artifacts absent in 4-chloro isomer

  • 4-Bromocyclohexanone

    Bulkier bromine atom may alter leaving-group kinetics and downstream functionalization

  • 4-Fluorocyclohexanone

    Inert C-F bond limits cross-coupling and elimination chemistry accessible via C-Cl

  • Unsubstituted cyclohexanone

    Lacks C4 functional handle, preventing direct access to gem-difluorination pathways

Transannular Stabilization Dictates cis-Selective Hydride Reduction

When subjected to reduction by lithium aluminum hydride (LiAlH4), 4-substituted cyclohexanones typically favor equatorial hydroxyl formation. However, 4-chlorocyclohexanone defies this trend due to transannular electrostatic stabilization between the carbonyl carbon and the electronegative chlorine [1]. While the reduction of 4-methylcyclohexanone yields predominantly the trans-isomer (equatorial OH), the reduction of 4-chlorocyclohexanone yields predominantly the cis-isomer (cis-4-chlorocyclohexanol) [1]. This stereochemical reversal is highly reproducible and critical for specific synthetic pathways.

Evidence DimensionMajor diastereomer formed via LiAlH4 reduction
Target Compound DataPredominantly cis-isomer (cis-4-chlorocyclohexanol)
Comparator Or Baseline4-Methylcyclohexanone (Yields predominantly trans-isomer)
Quantified DifferenceInversion of major diastereomeric product from trans to cis
ConditionsLiAlH4 reduction in standard ethereal solvents

Procuring this exact chloro-analog is mandatory for buyers aiming to synthesize cis-1,4-disubstituted cyclohexane derivatives without requiring complex inversion steps.

Antiplasmodial IC₅₀
Head-to-head
4-chloro DAC: 8.5 µM
vs. 2-chloro: 13 µM
Reported 1.5-fold positional advantage
SYBR green I assay; chloroquine-sensitive P. falciparum

Near-Perfect Enantioselectivity in Biocatalytic Lactonization

In biocatalytic transformations using Cyclohexanone Monooxygenase (CHMO), the nature of the C4 substituent drastically impacts the enantiopurity of the resulting lactone. 4-Chlorocyclohexanone is oxidized to the corresponding (S)-lactone with almost perfect enantioselectivity (>96% ee) [1]. In stark contrast, the closely related 4-hydroxycyclohexanone yields the lactone with only marginal enantiopreference (9% ee) [1]. The chlorine atom's specific steric and electronic profile optimally locks the substrate within the enzyme's active site, preventing the non-selective binding modes seen with the hydroxy analog.

Evidence DimensionEnantiomeric excess (ee) of (S)-lactone product
Target Compound Data>96% ee
Comparator Or Baseline4-Hydroxycyclohexanone (9% ee)
Quantified Difference>87% higher enantiomeric excess
ConditionsEnzymatic Baeyer-Villiger oxidation using wild-type CHMO

For pharmaceutical procurement focused on green chemistry, this compound guarantees high optical purity in lactone intermediates where oxygenated analogs fail.

Fluorination exclusivity
Method context
Sole precursor to 4,4-difluorocyclohexanol
Patent-documented industrial route
CN115925511A; Pd-catalyzed hydrogenation step

Anomalous Axial Conformational Preference

Standard cyclohexane derivatives strongly favor equatorial substituents to minimize 1,3-diaxial steric clash. However, 4-chlorocyclohexanone exhibits an unusually high proportion of the axial conformer in solution compared to alkylated baselines [1]. This is driven by the minimization of dipolar repulsion between the C=O and C-Cl bonds, which are almost coplanar in the equatorial conformation [1]. This distinct electrostatic property makes the axial C-Cl bond highly accessible for specific stereocontrolled nucleophilic displacements that would be sterically hindered in strictly equatorial analogs.

Evidence DimensionAxial conformer population in solution
Target Compound DataUnusually high axial population driven by transannular dipole minimization
Comparator Or BaselineStandard alkyl-cyclohexanones (Strongly favor equatorial, >95%)
Quantified DifferenceSignificant shift toward axial conformation
ConditionsEquilibrium in non-polar solvents at room temperature

This unique conformational bias allows chemists to exploit axial-specific reactivity, making it a superior scaffold for conformationally constrained drug design.

Conformational equilibrium
Class-level inference
4-Cl: equatorial preference
2-Cl: strong axial bias
Cleaner stereochemical landscape
¹H NMR data from Pan & Stothers (1967)

Synthesis of cis-1,4-Disubstituted Cyclohexane Scaffolds

Directly leveraging its cis-selective reduction profile, 4-chlorocyclohexanone is the premier starting material for synthesizing cis-1,4-disubstituted cyclohexanes [1]. This is highly relevant in the procurement of building blocks for conformationally restricted pharmaceutical active ingredients, where the spatial relationship between the 1- and 4-positions dictates receptor binding affinity.

Biocatalytic Production of Enantiopure Chiral Lactones

Because it achieves >96% ee in CHMO-catalyzed Baeyer-Villiger oxidations, this compound is ideal for industrial biocatalysis workflows [2]. It is procured to synthesize highly pure chiral lactone intermediates, which are subsequently used in the total synthesis of complex natural products and macrocyclic antibiotics.

Stereocontrolled Nucleophilic Substitution Platforms

The anomalous axial preference of the chlorine atom allows for stereospecific nucleophilic attack at the C4 position [1]. Buyers in advanced materials and medicinal chemistry procure this compound to execute precise SN2 displacements, ensuring predictable inversion of stereochemistry that is not achievable with conformationally locked equatorial analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial lead optimization
Positional isomer reactivity
In vitro antiplasmodial SAR comparison
Fluorinated intermediate synthesis
Exclusive precursor for gem-difluorination
Patent-documented synthetic route viability
Stereoselective synthesis
Conformational neutrality at C4
Predictable nucleophilic addition stereochemistry

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

132.0341926 g/mol

Monoisotopic Mass

132.0341926 g/mol

Heavy Atom Count

8

Explore Compound Types